REACTION_CXSMILES
|
Br.[CH:2]1([C:5]([CH:7]2[CH2:9][CH2:8]2)=[NH:6])[CH2:4][CH2:3]1.[F:10][B-:11]([F:14])([F:13])[F:12].[NH4+]>CS(C)=O>[F:10][B-:11]([F:14])([F:13])[F:12].[N+:6]12[CH2:9][CH2:8][CH2:7][C:5]=1[CH2:2][CH2:3][CH2:4]2 |f:0.1,2.3,5.6|
|
Name
|
dicyclopropylmethanimine hydrobromide
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
Br.C1(CC1)C(=N)C1CC1
|
Name
|
|
Quantity
|
0.232 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[NH4+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 100° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled out in vacuo and isobutyl alcohol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.[N+]1=2CCCC2CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |